![molecular formula C18H22BrN5OS B2937945 5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-37-6](/img/structure/B2937945.png)
5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22BrN5OS and its molecular weight is 436.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Compounds similar to the one mentioned have been synthesized and evaluated for their potential as inhibitors, highlighting their significance in biochemical research. For instance, derivatives have been studied for their inhibitory effects on enzymes like 15-lipoxygenase, suggesting potential applications in understanding and treating inflammatory conditions (Asghari et al., 2016).
- The antimicrobial activities of novel 1,2,4-triazole derivatives have been explored, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Structural Characterization and Analgesic Properties
- Structural characterization studies of related compounds have been conducted, providing insights into their molecular configurations and potential as analgesic agents (Karczmarzyk & Malinka, 2008).
Pharmacophore Design and Biological Evaluation
- Research into the design and biological evaluation of compounds with specific pharmacophore models reveals their potential in targeting certain receptors, which could have implications for the development of new therapeutic agents (Betti et al., 2002).
Antibacterial Activity and Chemical Synthesis
- The synthesis and evaluation of triazole analogues for antibacterial activity highlight the role of these compounds in combating bacterial infections, pointing to the broader applicability of such chemical structures in medicinal chemistry (Nagaraj et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of proteins or receptors due to the presence of a piperazine ring . Piperazine is a common structural motif found in pharmaceuticals and can modulate the pharmacokinetic properties of a drug substance .
Mode of Action
Based on its structural similarity to other piperazine-containing compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
The presence of a piperazine ring in the compound’s structure suggests that it may have favorable pharmacokinetic properties .
Propriétés
IUPAC Name |
5-[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-5-4-6-13(19)11-12)23-9-7-22(2)8-10-23/h4-6,11,15,25H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDZNUABKDCFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2937862.png)
![5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B2937863.png)
![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2937865.png)
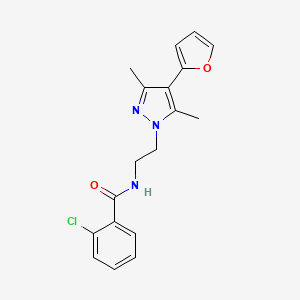
![N6-benzyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937867.png)
![2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2937868.png)
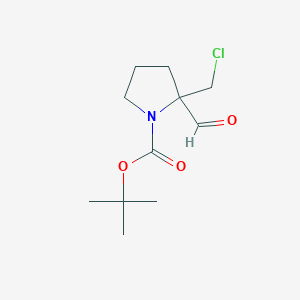
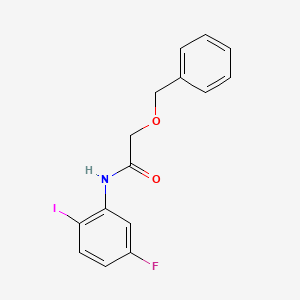
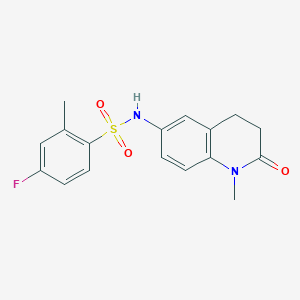
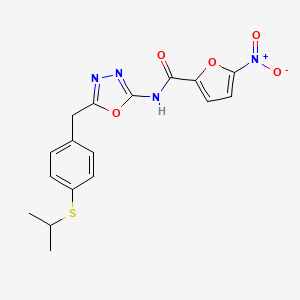
![N-(2-(diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2937876.png)
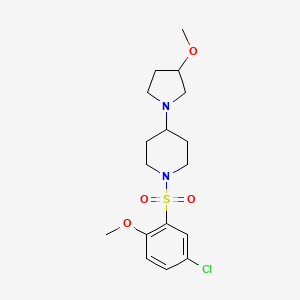
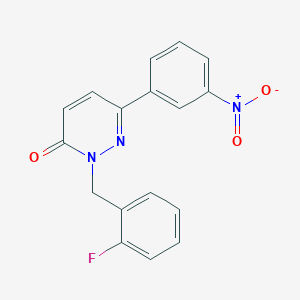
![N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2937885.png)
